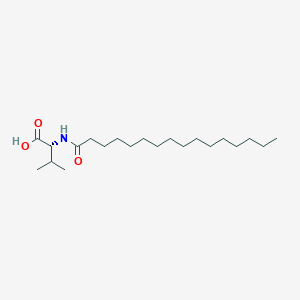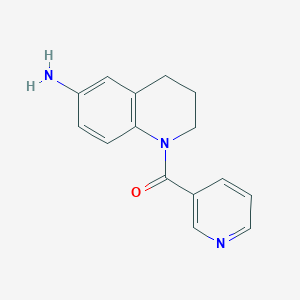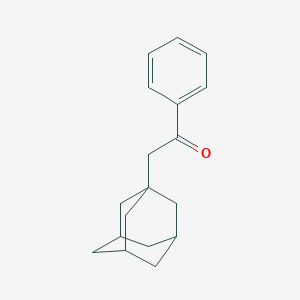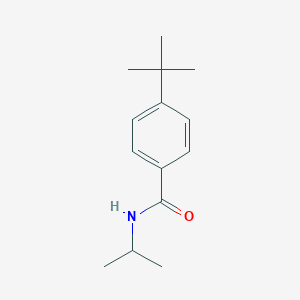
4-Tert-butyl-n-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-n-isopropylbenzamide (TIB) is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. TIB is commonly used in the field of neuroscience as a tool to study the role of temperature-sensitive ion channels in the regulation of neuronal activity.
Mecanismo De Acción
4-Tert-butyl-n-isopropylbenzamide works by binding to a specific type of temperature-sensitive ion channel known as TRPV1. This ion channel is activated by heat and is involved in the sensation of pain and temperature. By binding to TRPV1, 4-Tert-butyl-n-isopropylbenzamide can modulate the activity of this ion channel and alter the electrical activity of neurons.
Efectos Bioquímicos Y Fisiológicos
4-Tert-butyl-n-isopropylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-Tert-butyl-n-isopropylbenzamide can inhibit the activity of TRPV1 and reduce the release of neurotransmitters such as glutamate and substance P. In vivo studies have shown that 4-Tert-butyl-n-isopropylbenzamide can reduce pain sensitivity and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Tert-butyl-n-isopropylbenzamide in lab experiments is its specificity for TRPV1. This allows researchers to selectively modulate the activity of this ion channel without affecting other channels or processes. However, one limitation of using 4-Tert-butyl-n-isopropylbenzamide is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Direcciones Futuras
There are a number of future directions for research involving 4-Tert-butyl-n-isopropylbenzamide. One area of interest is the development of more potent and selective TRPV1 inhibitors that can be used in both basic and clinical research. Another area of interest is the role of TRPV1 in the regulation of other physiological processes such as inflammation and metabolism. Finally, there is a need for further research into the potential therapeutic applications of TRPV1 inhibitors in the treatment of pain and other neurological disorders.
Métodos De Síntesis
4-Tert-butyl-n-isopropylbenzamide can be synthesized using a variety of methods. One common method involves the reaction of 4-tert-butylbenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
4-Tert-butyl-n-isopropylbenzamide is primarily used in scientific research to study the role of temperature-sensitive ion channels in the regulation of neuronal activity. These ion channels are important for maintaining the electrical activity of neurons, and their dysfunction has been implicated in a variety of neurological disorders such as epilepsy and chronic pain.
Propiedades
Número CAS |
65861-70-3 |
|---|---|
Nombre del producto |
4-Tert-butyl-n-isopropylbenzamide |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
4-tert-butyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-13(16)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3,(H,15,16) |
Clave InChI |
GPHNMBVGSGNQDX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
SMILES canónico |
CC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Otros números CAS |
65861-70-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



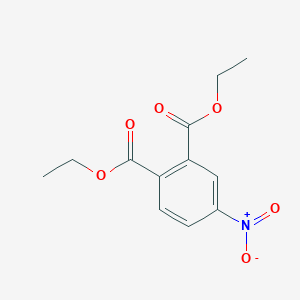
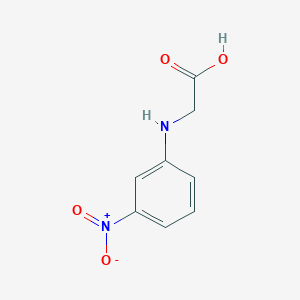
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)
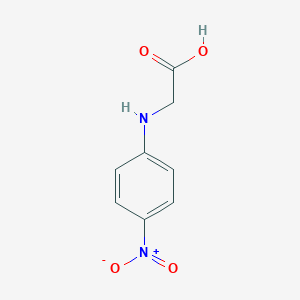


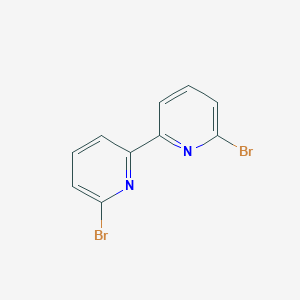
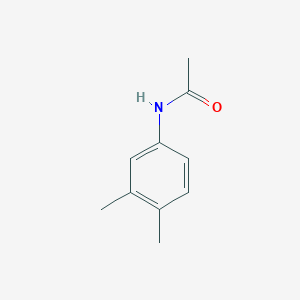


![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)
